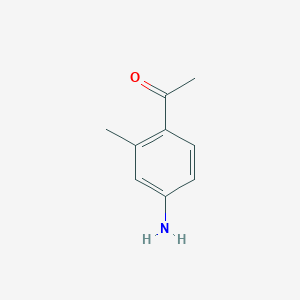

1-(4-Amino-2-methylphenyl)ethanone

Description

Overview of Substituted Acetophenones and Anilines in Chemical Synthesis

Substituted acetophenones are a class of organic compounds derived from acetophenone (B1666503), where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. wisdomlib.org These compounds are versatile precursors in a multitude of chemical reactions, including the synthesis of pyrazole (B372694) derivatives and chalcones. wisdomlib.org The reactivity of the acetyl group and the potential for electrophilic substitution on the aromatic ring make them key starting materials in constructing more complex molecular architectures. nih.govorgsyn.org Friedel-Crafts acylation is a common method for synthesizing acetophenones, although other methods have been developed to improve yields and introduce various substituents. orgsyn.orgalfa-chemistry.com

Anilines, or aminobenzenes, are aromatic compounds containing an amino group attached to a benzene ring. vedantu.comtestbook.comflexiprep.com They are fundamental in the production of dyes, polymers, and pharmaceuticals. vedantu.comfiveable.megeeksforgeeks.org The amino group significantly influences the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. fiveable.me However, the basicity of anilines is generally weaker than that of aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the benzene ring. vedantu.com

Significance of the Amino and Methyl Substituents in Phenylketone Systems

The presence and position of the amino and methyl groups on the phenyl ring of 1-(4-Amino-2-methylphenyl)ethanone are crucial to its chemical character. The amino group, being an activating group, increases the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The methyl group, also an electron-donating group, further enhances this effect. Their relative positions (ortho and para to the acetyl group) direct incoming electrophiles to specific locations on the ring, a key consideration in synthetic planning.

These substituents also impact the physical properties of the molecule, such as its polarity, solubility, and melting point. The amino group, in particular, can participate in hydrogen bonding, which affects intermolecular interactions.

Contextualization within Organic Synthesis and Medicinal Chemistry

In organic synthesis, this compound serves as a valuable intermediate. clearsynth.combldpharm.com Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, allows for a diverse range of chemical transformations. researchgate.net For instance, the amino group can be acylated, alkylated, or diazotized, while the carbonyl group can undergo reactions such as reduction, condensation, and addition. This versatility makes it a key building block for the synthesis of heterocyclic compounds and other complex organic molecules.

From a medicinal chemistry perspective, the aniline (B41778) and acetophenone scaffolds are present in numerous biologically active compounds. While specific therapeutic applications for this compound are not extensively documented, its structural motifs are found in molecules with a wide range of activities, including anti-inflammatory, antimicrobial, and central nervous system-modulating properties. researchgate.net The study of such compounds can provide insights into structure-activity relationships, guiding the design of new therapeutic agents.

Research Gaps and Future Directions for this compound

Despite its utility as a synthetic intermediate, dedicated research focusing specifically on the biological activities and reaction mechanisms of this compound appears to be limited. A significant research gap exists in the comprehensive exploration of its pharmacological profile. Future investigations could focus on screening the compound for various biological activities, which could unveil novel therapeutic potentials.

Furthermore, a more in-depth study of its reactivity, including detailed kinetic and mechanistic studies of its various transformations, would be beneficial. This could lead to the development of more efficient and selective synthetic methodologies utilizing this versatile building block. The synthesis and evaluation of a broader range of derivatives of this compound could also open new avenues in both materials science and medicinal chemistry.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 38177-98-9 | clearsynth.combldpharm.comechemi.comindiamart.com |

| Molecular Formula | C9H11NO | clearsynth.comechemi.com |

| Molecular Weight | 149.19 g/mol | clearsynth.comindiamart.com |

| Melting Point | 93-94 °C | indiamart.com |

| Boiling Point | 305.6±22.0 °C at 760 mmHg | echemi.com |

| Density | 1.1±0.1 g/cm³ | echemi.com |

| Appearance | Pale Orange to Light Orange Powder | indiamart.com |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | indiamart.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHKTMSHDAAPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557329 | |

| Record name | 1-(4-Amino-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38177-98-9 | |

| Record name | 1-(4-Amino-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 4 Amino 2 Methylphenyl Ethanone

Synthetic Routes to 1-(4-Amino-2-methylphenyl)ethanone

Friedel-Crafts Acylation Approaches for Analogous Compounds

Direct Friedel-Crafts acylation on m-toluidine (B57737) is generally not feasible due to the deactivating nature and Lewis basicity of the amino group, which can coordinate with the Lewis acid catalyst. A more viable strategy involves the acylation of a protected form of m-toluidine, such as N-(2-methylphenyl)acetamide, followed by a deprotection step. This approach allows for the regioselective introduction of the acetyl group.

In Friedel-Crafts acylation reactions of protected anilines, meticulous control of the reaction conditions is paramount for achieving high yields of the desired para-substituted product. The stoichiometry of the Lewis acid, typically aluminum chloride (AlCl₃), is a critical factor. A molar excess of the catalyst is often necessary to overcome the deactivating effect of the acetamido group and drive the reaction to completion.

The reaction temperature significantly influences the regioselectivity. Lower temperatures generally favor the formation of the thermodynamically more stable para-isomer, minimizing the production of ortho-byproducts. The choice of solvent also plays a crucial role; solvents such as carbon disulfide, dichloromethane (B109758), or nitrobenzene (B124822) are commonly used. The polarity of the solvent can affect the solubility of the reactants and the reactivity of the acylium ion intermediate. For instance, intramolecular Friedel-Crafts acylation has been shown to be sensitive to the solvent, with nitromethane (B149229) providing high selectivity in certain cases orgsyn.org.

Partial Reduction Strategies of Nitro Precursors

A common and efficient pathway to this compound is through the selective reduction of the nitro group of 1-(2-methyl-4-nitrophenyl)ethanone. This method is advantageous due to the commercial availability of the nitro-substituted starting material.

Catalytic hydrogenation is a widely employed and highly effective method for the reduction of nitroarenes to their corresponding anilines. The use of palladium on a carbon support (Pd/C) as a catalyst in the presence of hydrogen gas offers a clean and efficient route. The reaction is typically performed in a protic solvent like ethanol (B145695) or methanol (B129727) under a pressurized hydrogen atmosphere. A key benefit of this method is its high chemoselectivity, as the nitro group is reduced in preference to the ketone functionality.

Besides catalytic hydrogenation, other reducing agents can be utilized for the selective reduction of the nitro group. A classic example is the use of ammonium (B1175870) sulfide (B99878). This reagent is particularly useful when other functional groups that are susceptible to reduction under hydrogenation conditions are present in the molecule. The reaction is typically carried out in an aqueous or alcoholic medium. Sodium sulfide can also be used as an alternative to ammonium sulfide.

| Reductant | Typical Conditions | Selectivity |

| Catalytic Hydrogenation (Pd/C) | H₂, Ethanol or Methanol | Highly selective for the nitro group over the ketone. |

| Ammonium Sulfide | Aqueous or alcoholic solution | Good selectivity for the nitro group; useful in the presence of other reducible groups. |

Synthesis via Hydrolysis of Acetamido Intermediates

An alternative synthetic approach involves the hydrolysis of an N-acetylated precursor, N-(4-acetyl-3-methylphenyl)acetamide. This intermediate can be synthesized via Friedel-Crafts acylation of N-(3-methylphenyl)acetamide. The subsequent hydrolysis of the acetamido group yields the final product, this compound.

This hydrolysis is typically conducted under acidic or basic conditions. For example, refluxing the N-(4-acetyl-3-methylphenyl)acetamide with aqueous hydrochloric acid can effectively cleave the amide bond to afford the desired amine. A similar strategy is employed in the synthesis of 4-bromo-2-methylaniline, where N-(4-bromo-2-methylphenyl)acetamide is hydrolyzed using concentrated hydrochloric acid in dioxane google.com. The general mechanism of amide hydrolysis on metal oxide surfaces like ceria has been studied, highlighting the formation of a tetrahedral intermediate followed by C-N bond scission nih.gov. In some syntheses of analogous aminoacetophenones, the hydrolysis of an amide intermediate is a key step, for instance, in the production of para-aminoacetophenone from N-(4-acetylphenyl)-2-hydroxy-2-methylpropionamide under alkaline conditions google.com.

Reaction of N-(3-methylphenyl)acetamide with Chloroacetyl Chloride

A common strategy for synthesizing derivatives that can lead to this compound involves the acylation of a protected aniline (B41778). For instance, the reaction of N-aryl-2-chloroacetamides can be achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net This involves reacting an amine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) or sodium acetate. researchgate.netnih.gov The reaction of N-(3-methylphenyl)acetamide with chloroacetyl chloride would proceed via a nucleophilic acyl substitution mechanism. erciyes.edu.tr The nitrogen of the acetamide (B32628) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is often carried out in a suitable solvent like dichloromethane or acetonitrile. nih.goverciyes.edu.tr While this specific reaction leads to a different product, it illustrates a general method of forming an amide linkage which is a key step in many synthetic routes.

The synthesis of chloroacetamide compounds with significant steric hindrance can be achieved through a water phase reaction, using an inorganic alkali as an acid-binding agent and an organic solvent to facilitate the reaction between a secondary amine and chloroacetyl chloride. google.com

Condensation Reactions to Introduce Ethanone (B97240) Moiety for Related Compounds

Condensation reactions are pivotal in organic synthesis for forming carbon-carbon bonds. To introduce an ethanone moiety onto an aromatic ring, a Friedel-Crafts acylation is the classic method. pressbooks.pub This reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that then attacks the electron-rich aromatic ring. sigmaaldrich.com

However, the direct Friedel-Crafts acylation of anilines and their derivatives is challenging because the basic amino group can coordinate with the Lewis acid catalyst, deactivating it. google.com To circumvent this, the amino group is often protected, for instance, as an acetamide. The acetyl group moderates the activating effect of the amino group and prevents catalyst deactivation. rsc.org Catalytic versions of the Friedel-Crafts acylation of aniline derivatives have been developed using catalysts like gallium(III) triflate in a lithium perchlorate-nitromethane solvent system. lookchem.comresearchgate.net

Condensation reactions like the Claisen-Schmidt condensation can also be used to build more complex molecules starting from an existing acetophenone (B1666503). For example, 5'-bromo-2'-hydroxyacetophenone (B72681) can react with an aldehyde in the presence of a base like potassium hydroxide (B78521) to form a chalcone (B49325), which is an α,β-unsaturated ketone. mdpi.com Aromatic ketones can also participate in aldol (B89426) condensations with aldehydes to form β-hydroxy ketones or α,β-unsaturated ketones. numberanalytics.com

Reaction Mechanisms and Pathways

The reactivity of this compound is largely dictated by the electronic and steric influences of its substituents on the aromatic ring.

Electrophilic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. makingmolecules.com The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring. wikipedia.org

In this compound, the amino (-NH₂) and methyl (-CH₃) groups are both activating and ortho-, para-directing groups for electrophilic aromatic substitution. wikipedia.orgsavemyexams.com The amino group is a powerful activating group due to the ability of its lone pair of electrons to donate electron density to the benzene (B151609) ring through resonance (+M effect). wikipedia.orgbyjus.com This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. wikipedia.org The increased electron density is concentrated at the ortho and para positions relative to the amino group. wikipedia.org

The methyl group is a less powerful activating group that donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. libretexts.org It also directs incoming electrophiles to the ortho and para positions. libretexts.org

When both an amino and a methyl group are present, their directing effects are combined. In the case of this compound, the amino group is at position 4 and the methyl group is at position 2. The positions ortho to the powerful amino group are 3 and 5. The position para to the amino group is occupied by the methyl group. The positions ortho to the methyl group are 1 (occupied by the acetyl group) and 3. The position para to the methyl group is 5. Therefore, the directing effects of both the amino and methyl groups reinforce each other, strongly directing incoming electrophiles to positions 3 and 5.

However, it is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). byjus.comstackexchange.com This protonated group is strongly deactivating and a meta-director. byjus.comlearncbse.in This can lead to a mixture of products, including meta-substituted ones. byjus.com To avoid this, the amino group is often protected via acetylation before carrying out the electrophilic substitution. rsc.org

Steric hindrance can play a significant role in the regioselectivity of electrophilic aromatic substitution reactions. libretexts.org Bulky substituents can hinder the approach of an electrophile to the adjacent (ortho) positions. youtube.com In this compound, the methyl group at position 2 and the acetyl group at position 1 create steric hindrance.

The position ortho to the amino group and adjacent to the methyl group (position 3) is sterically hindered. The other position ortho to the amino group (position 5) is less sterically hindered. The acetyl group at position 1 will also exert a steric effect, potentially disfavoring substitution at the adjacent position 2, although this position is already substituted. The steric bulk of the attacking electrophile is also a crucial factor; larger electrophiles will be more sensitive to steric hindrance. youtube.com Therefore, while electronic effects strongly favor substitution at positions 3 and 5, steric hindrance from the methyl group at position 2 may lead to a preference for substitution at position 5 over position 3.

For instance, in the nitration of 2-methylaniline derivatives, steric hindrance can influence the ratio of ortho and para products. rsc.org

Oxidation Reactions

The amino group in aniline and its derivatives is susceptible to oxidation. rsc.org Strong oxidizing agents can lead to the formation of a variety of products, including colored polymeric materials. The presence of the electron-donating amino group makes the aromatic ring sensitive to oxidation.

In the context of related compounds, N,N-dimethylanilines can be oxidized to form N-oxides. researchgate.net While specific oxidation reactions for this compound are not detailed in the provided context, it is reasonable to infer that the amino group would be the primary site of oxidation under appropriate conditions. Protection of the amino group, for example by acetylation, can mitigate its sensitivity to oxidation during other synthetic transformations. rsc.org

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| This compound | This compound | C₉H₁₁NO | 149.19 | 38177-98-9 clearsynth.com |

| N-(3-methylphenyl)acetamide | N-(3-methylphenyl)acetamide | C₉H₁₁NO | 149.19 | 537-92-8 |

| Chloroacetyl chloride | 2-chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 |

| 1-(4-Amino-3-methylphenyl)ethanone | 1-(4-amino-3-methylphenyl)ethanone | C₉H₁₁NO | 149.19 | 43230-11-1 nih.gov |

| 1-(2-amino-6-methylphenyl)ethanone | 1-(2-amino-6-methylphenyl)ethanone | C₉H₁₁NO | 149.19 | Not specified sigmaaldrich.com |

| 1-(4-Bromophenyl)ethanone | 1-(4-bromophenyl)ethanone | C₈H₇BrO | 199.05 | 99-90-1 orgsyn.org |

| 1-(4-methylphenyl)ethanone | 1-(4-methylphenyl)ethanone | C₉H₁₀O | 134.18 | 122-00-9 nist.gov |

| (E)-1-(2-Aminophenyl)ethanone oxime | (E)-1-(2-aminophenyl)ethan-1-one oxime | C₈H₁₀N₂O | 150.18 | Not specified orgsyn.org |

| 4-Bromo-6-hydroxyisoindolin-1-one | 4-Bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | C₈H₆BrNO₂ | 228.04 | 808127-76-6 rsc.org |

Table 2: Summary of Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ | +M > -I | Strongly Activating byjus.com | Ortho, Para byjus.com |

| -CH₃ | +I, Hyperconjugation | Weakly Activating libretexts.org | Ortho, Para libretexts.org |

| -C(O)CH₃ | -M, -I | Moderately Deactivating quora.com | Meta wikipedia.org |

| -NH₃⁺ | -I | Strongly Deactivating wikipedia.org | Meta byjus.com |

| -NHC(O)CH₃ | +M > -I | Activating rsc.org | Ortho, Para |

Reduction Reactions of the Ethanone Group

The ethanone group, a ketone functional group, in this compound is susceptible to reduction to form the corresponding secondary alcohol, 1-(4-amino-2-methylphenyl)ethanol. This transformation is a fundamental process in organic synthesis, typically achieved through the use of hydride-based reducing agents.

The reduction of a ketone essentially involves the addition of two hydrogen atoms across the carbon-oxygen double bond. chemguide.co.uk This process is formally a nucleophilic addition reaction. chemguide.co.uk The carbon atom of the carbonyl group is electrophilic due to the electronegativity of the oxygen atom, making it a target for nucleophiles like hydride ions (H⁻). chemguide.co.uklibretexts.org

Commonly employed reagents for this reduction are sodium borohydride (B1222165) (NaBH₄) and lithium tetrahydridoaluminate (LiAlH₄), also known as lithium aluminum hydride. chemguide.co.ukyoutube.com Both reagents act as a source of hydride ions. libretexts.orgchemguide.co.uk

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent. Reactions are often carried out in protic solvents like methanol, ethanol, or water. chemguide.co.uklibretexts.org The reaction typically proceeds at room temperature and involves a workup step, such as boiling with water, to hydrolyze the intermediate borate (B1201080) ester and yield the final alcohol product. libretexts.orgchemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and more reactive reducing agent than NaBH₄. youtube.com Due to its high reactivity, it must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The reaction is usually followed by a careful workup with acid to neutralize the reagent and protonate the resulting alkoxide to form the alcohol. chemguide.co.uk

The general mechanism for the reduction of the ethanone group begins with the nucleophilic attack of a hydride ion on the carbonyl carbon. This breaks the pi bond of the carbonyl group, and the electrons are pushed to the oxygen atom, forming an alkoxide intermediate. In a subsequent step, the alkoxide is protonated by the solvent or by an added acid during workup to give the final secondary alcohol. chemguide.co.uklibretexts.org

The reduction of this compound specifically yields a secondary alcohol because the carbonyl carbon is bonded to two other carbon atoms (one in the methyl group and one in the aromatic ring). chemguide.co.uk

Table 1: Summary of the Reduction of this compound

This interactive table summarizes the key aspects of the reduction reaction.

| Reactant | Reagent | Product | Product Class |

| This compound | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 1-(4-amino-2-methylphenyl)ethanol | Secondary Alcohol |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons within the 1-(4-Amino-2-methylphenyl)ethanone structure.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons, the protons of the two methyl groups, and the protons of the amino group.

Aromatic Protons: The substitution pattern of the benzene (B151609) ring (at positions 1, 2, and 4) gives rise to three aromatic protons. The proton at C6 is expected to appear as a doublet, being coupled only to the proton at C5. The proton at C5 should appear as a doublet of doublets, as it is coupled to the protons at C6 and C3. The proton at C3 is anticipated to be a doublet, coupled to the proton at C5. The electron-donating amino group at C4 will cause an upfield shift (lower ppm) for the adjacent protons, particularly the one at C5.

Aliphatic Protons: Two sharp singlet signals are expected for the aliphatic protons. The methyl group attached to the aromatic ring (at C2) would typically appear in the range of 2.2-2.5 ppm. The methyl protons of the acetyl group are also expected to produce a singlet, likely appearing slightly further downfield, around 2.5 ppm, due to the deshielding effect of the adjacent carbonyl group.

Amino Protons: The two protons of the primary amine (-NH₂) are expected to appear as a broad singlet. The chemical shift of this signal is highly variable and depends on the solvent, concentration, and temperature, but typically falls within a broad range of 3.5-5.0 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -C(O)CH₃ (Acetyl Methyl) | ~2.5 | Singlet |

| Ar-CH₃ (Ring Methyl) | ~2.3 | Singlet |

| -NH₂ (Amino) | 3.5 - 5.0 (Broad) | Singlet (Broad) |

| Ar-H (H-3) | ~6.5 | Doublet |

| Ar-H (H-5) | ~6.6 | Doublet of Doublets |

| Ar-H (H-6) | ~7.6 | Doublet |

Carbon-13 NMR (¹³C NMR) for Carbonyl and Aromatic Carbons

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected.

Carbonyl Carbon: The carbon atom of the ketone's carbonyl group (C=O) is the most deshielded and is expected to appear significantly downfield, typically in the region of 195-200 ppm.

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals. The carbons directly attached to the substituents (ipso-carbons) are influenced by them. The carbon attached to the amino group (C4) is expected to be shifted upfield relative to unsubstituted benzene (128.5 ppm), while the carbon attached to the acetyl group (C1) will be shifted downfield. The remaining aromatic carbons will appear in the typical range of 110-150 ppm, with their precise shifts determined by the combined electronic effects of the three substituents.

Aliphatic Carbons: The two methyl carbons will appear in the upfield region of the spectrum. The carbon of the ring's methyl group is expected around 20-22 ppm, while the acetyl methyl carbon will likely be slightly further downfield, around 26-28 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(O)CH₃ (Carbonyl) | ~198 |

| -C(O)CH₃ (Methyl) | ~27 |

| Ar-CH₃ (Methyl) | ~21 |

| Ar-C (C1-C6) | 112 - 152 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Identification of Carbonyl Stretching Vibrations (C=O)

A strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone is a key diagnostic feature. For an aryl ketone, this band typically appears in the range of 1685-1665 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone (around 1715 cm⁻¹). The presence of the electron-donating amino group in the para position may cause a further slight decrease in the wavenumber.

Confirmation of Amino Group Stretching Vibrations (NH₂)

A primary amine (-NH₂) is characterized by two medium-intensity absorption bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching vibrations, respectively. The presence of two distinct peaks in this region is a definitive indicator of the -NH₂ group. Additionally, a bending vibration for the N-H bond (scissoring) is expected to appear around 1650-1580 cm⁻¹.

Predicted IR Absorption Data

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (Asymmetric) | Primary Amine | ~3450 | Medium |

| N-H Stretch (Symmetric) | Primary Amine | ~3350 | Medium |

| C=O Stretch | Aryl Ketone | ~1670 | Strong, Sharp |

| N-H Bend (Scissoring) | Primary Amine | ~1620 | Medium |

| C-N Stretch | Aromatic Amine | ~1300 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound (C₉H₁₁NO), the molecular weight is 149.19 g/mol .

The mass spectrum is expected to show a clear molecular ion peak (M⁺) at m/z = 149. The most characteristic fragmentation pattern for acetophenones is the alpha-cleavage, the breaking of the bond between the carbonyl carbon and the aromatic ring. This would lead to two primary fragments:

A highly prominent peak at m/z = 134, corresponding to the loss of a methyl radical ([M-15]⁺).

A peak at m/z = 43, corresponding to the acetyl cation ([CH₃CO]⁺).

The relative abundance of these fragments helps to confirm the acetyl-substituted aromatic structure.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Fragment Ion |

|---|---|

| 149 | [M]⁺ (Molecular Ion) |

| 134 | [M - CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Molecular Ion Peak Analysis (EI-MS, HRMS)

The molecular formula of this compound is C₉H₁₁NO, corresponding to a molecular weight of approximately 149.19 g/mol . clearsynth.com In electron ionization mass spectrometry (EI-MS), the molecule is expected to exhibit a distinct molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight. Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd integer value, a characteristic feature dictated by the nitrogen rule.

High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the elemental composition. For C₉H₁₁NO, the theoretical exact mass can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Fragmentation Pattern Analysis for Structural Validation

The fragmentation of this compound in a mass spectrometer provides critical information for its structural validation. The presence of both a ketone and an aromatic amine functional group dictates the primary fragmentation pathways.

Key expected fragmentation patterns include:

Alpha-cleavage: The bond between the carbonyl group and the methyl group can break, leading to the formation of a stable acylium ion. Similarly, cleavage of the bond between the carbonyl group and the aromatic ring can occur. The fragmentation of the methyl group is a common pathway for acetophenones, which would result in a fragment with the loss of a methyl radical (CH₃•). asdlib.org For the related compound acetophenone (B1666503), a base peak at m/z 105 is observed, corresponding to the loss of a methyl group. asdlib.org

Cleavage adjacent to the amino group: The C-C bond adjacent to the amino group can also undergo cleavage, a common fragmentation pathway for amines. libretexts.org

Loss of small neutral molecules: The fragmentation pattern may also show peaks corresponding to the loss of small neutral molecules such as carbon monoxide (CO).

The analysis of the relative abundances of these fragment ions helps in piecing together the structure of the molecule.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing the electronic transitions within the molecule, particularly when it is incorporated into larger conjugated systems like azo dyes.

Characterization in Azo Dye Derivatives

When this compound is used as a coupling component in the synthesis of azo dyes, the resulting dye's color and UV-Visible absorption spectrum are significantly influenced by the electronic properties of the substituents on the phenyl ring. The amino and methyl groups on the aromatic ring of this compound will affect the electronic distribution of the entire chromophore.

The UV-visible spectra of azo dyes typically exhibit a strong absorption band in the visible region, which is responsible for their color. The position of the maximum absorption (λmax) is dependent on the extent of conjugation and the nature of the electron-donating and electron-withdrawing groups present in the molecule. The amino group in the para position to the acetyl group is an electron-donating group, which can cause a bathochromic (red) shift in the λmax of the resulting azo dye compared to an unsubstituted phenylazo dye. Conversely, the methyl group in the ortho position can have both electronic and steric effects on the absorption spectrum. Studies on various azo dyes have shown that the presence of different substituents on the benzene ring modifies the color and absorption characteristics of the dyes. docbrown.info For example, the absorption spectra of different azo dyes can show λmax values ranging from yellow to red and blue, depending on the specific structure. docbrown.info

Comparative Spectroscopic Analysis with Analogous Compounds

Comparing the spectroscopic data of this compound with its analogs and reference spectra is crucial for confident identification and for understanding the influence of its specific substitution pattern.

Cross-Validation of Data with NIST References

The National Institute of Standards and Technology (NIST) provides a comprehensive database of mass spectra for a vast number of organic compounds. While a direct match for this compound might not be readily available in all public databases, the mass spectra of its isomers and related compounds, such as 1-(4-methylphenyl)ethanone and 1-(2-methylphenyl)ethanone, are present. nist.govnist.gov By comparing the fragmentation patterns of these analogs, it is possible to predict and validate the fragmentation pathways of the target compound. For instance, the mass spectrum of 1-(4-methylphenyl)ethanone shows characteristic fragments that can be compared to those expected from this compound, taking into account the influence of the amino group.

Addressing Contradictions in Experimental Spectral Data

Discrepancies in experimental spectral data can arise from various factors, including sample purity, instrumental parameters, and the presence of isomers. For substituted acetophenones, isomers with different substitution patterns on the aromatic ring can exhibit very similar mass spectra under electron ionization, which can lead to misidentification. msu.edu However, subtle differences in the relative abundances of fragment ions can sometimes be used to distinguish between them. msu.edu

For example, a study on methyl-acetophenone isomers showed that while their electron ionization mass spectra were nearly identical, femtosecond laser ionization revealed significant differences in the molecular ion and benzoyl ion abundances, allowing for their differentiation. msu.edu In the absence of specific documented contradictions for this compound, a careful and multi-faceted analytical approach, combining data from various spectroscopic techniques and comparison with reference data of closely related compounds, is essential to ensure accurate structural assignment and to resolve any potential ambiguities.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound are not present in the public domain. Generating an article with the requested scientifically accurate data for each specified subsection is therefore not possible without access to dedicated research that appears not to have been published.

The analytical methods outlined, such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are powerful computational tools used to predict molecular properties. However, the results of these analyses—including specific energy values, orbital diagrams, and potential maps—are unique to the molecule being studied and must be generated through original computational research.

While general principles of these theoretical methods are well-documented, applying them to produce data tables and detailed findings for "this compound" without a specific study would result in speculation or inaccurate information, which contravenes the core requirement for a factual and authoritative article.

Should research on this specific compound become publicly available, the generation of the requested article would be feasible. At present, the information required to fulfill this request is unavailable.

Computational Chemistry and Theoretical Investigations

Solvent Effects on Electronic Structure (e.g., Polarizable Continuum Model)

The investigation of solvent effects on the electronic structure of a molecule is crucial for understanding its behavior in different chemical environments. The Polarizable Continuum Model (PCM) is a widely used computational method to study these effects by representing the solvent as a continuous dielectric medium. capes.gov.brresearchgate.netresearchgate.net This approach allows for the calculation of molecular properties in the presence of a solvent, providing insights into how the electronic distribution and energy levels are influenced by the surrounding medium.

The study on APAP revealed that the surrounding solvent significantly impacts the molecule's electronic characteristics, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment. researchgate.net These parameters are fundamental in determining the chemical reactivity and stability of a molecule.

Detailed Research Findings from an Analogous Study (N-acetyl-para-aminophenol):

In the computational investigation of APAP, various solvents were considered, including polar protic, polar aprotic, and non-polar solvents. The calculations demonstrated that the stability of the APAP molecule increases in the presence of a solvent, as indicated by changes in the HOMO-LUMO energy gap. researchgate.net A larger HOMO-LUMO gap generally signifies lower reactivity and higher stability.

The results showed that polar protic solvents like water, methanol (B129727), and ethanol (B145695) had a more pronounced effect on stabilizing the APAP molecule compared to polar aprotic and non-polar solvents. researchgate.net This is attributed to the specific hydrogen bonding interactions between the solute and the solvent molecules.

The dipole moment of the APAP molecule was also observed to increase significantly in polar solvents compared to the gas phase. This indicates a greater charge separation within the molecule induced by the solvent's polarity. researchgate.net For instance, the calculated dipole moment in polar protic solvents was notably higher than in non-polar solvents. researchgate.net

The following data tables, derived from the study on N-acetyl-para-aminophenol (APAP), illustrate the quantitative effects of different solvents on its electronic properties.

Table 1: Calculated Electronic Properties of N-acetyl-para-aminophenol (APAP) in Various Solvents researchgate.net

| Solvent | Dielectric Constant | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Gas Phase | 1.00 | -6.54 | -1.23 | 5.31 | 3.22 |

| Water | 78.39 | -6.62 | -1.18 | 5.44 | 4.87 |

| Methanol | 32.63 | -6.61 | -1.19 | 5.42 | 4.81 |

| Ethanol | 24.55 | -6.60 | -1.19 | 5.41 | 4.78 |

| Dichloromethane (B109758) | 8.93 | -6.58 | -1.21 | 5.37 | 4.59 |

| Tetrahydrofuran (B95107) | 7.58 | -6.58 | -1.21 | 5.37 | 4.57 |

| Chloroform | 4.81 | -6.57 | -1.22 | 5.35 | 4.41 |

| Toluene | 2.38 | -6.56 | -1.22 | 5.34 | 4.12 |

These findings for APAP underscore the critical role of the solvent environment in modulating the electronic structure and properties of substituted aminophenones. It is reasonable to infer that 1-(4-Amino-2-methylphenyl)ethanone would exhibit similar trends, with polar solvents leading to increased stability and a larger dipole moment due to solute-solvent interactions. However, dedicated computational studies on this compound are necessary to quantify these effects precisely for this specific compound.

Chemical Reactivity and Derivatization Studies

Formation of Schiff Bases (Imine Formation)

The reaction of the primary amino group of 1-(4-Amino-2-methylphenyl)ethanone with aldehydes or ketones results in the formation of a Schiff base, also known as an imine. This condensation reaction involves the formation of a carbon-nitrogen double bond (C=N). researchgate.netnih.gov

Mechanism of Imine Formation (Nucleophilic Addition-Elimination)

The formation of an imine is a reversible, acid-catalyzed process that proceeds through a nucleophilic addition-elimination mechanism. libretexts.orglibretexts.org The key steps are as follows:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition breaks the carbonyl pi bond, forming a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol (carbinolamine). libretexts.orglibretexts.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated. This converts the hydroxyl group into a much better leaving group—water. libretexts.orgmasterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the nitrogen atom then forms a double bond with the adjacent carbon, leading to the elimination of a water molecule. This results in the formation of a positively charged species called an iminium ion. libretexts.orgmasterorganicchemistry.com

Deprotonation: Finally, a base (which can be another amine molecule or the solvent) removes a proton from the nitrogen atom to yield the neutral imine and regenerate the acid catalyst. libretexts.orgyoutube.com

This entire sequence can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. masterorganicchemistry.com

pH Dependence of Imine Formation

The rate of imine formation is highly dependent on the pH of the reaction medium. masterorganicchemistry.comlibretexts.org The optimal pH for this reaction is typically weakly acidic, often around 4 to 5. masterorganicchemistry.comlibretexts.orgresearchgate.net

At low pH (highly acidic conditions): The amine nucleophile becomes protonated to a significant extent, forming its conjugate acid (an ammonium (B1175870) ion). This protonation removes the lone pair of electrons on the nitrogen, rendering it non-nucleophilic and thus inhibiting the initial nucleophilic attack on the carbonyl carbon. libretexts.orgresearchgate.net

Therefore, a compromise pH is necessary to ensure that there is a sufficient concentration of the free amine to act as a nucleophile, as well as enough acid to catalyze the dehydration step. libretexts.org The specific optimal pH can vary depending on the reactants involved. For instance, the reaction between acetone (B3395972) and hydroxylamine (B1172632) shows a maximum rate at a pH of 4.5. libretexts.org

Intramolecular Imine Formation

When an amine and a carbonyl group are present within the same molecule, an intramolecular reaction can occur to form a cyclic imine, provided a stable ring (typically 5- or 6-membered) can be formed. masterorganicchemistry.com The mechanism for intramolecular imine formation is identical to the intermolecular version, involving the same sequence of nucleophilic addition and elimination steps. masterorganicchemistry.comyoutube.com This process is a powerful tool in the synthesis of heterocyclic compounds.

Amide Formation Reactions

The amino group of this compound can also undergo reactions to form amides, which are important functional groups in many organic and biologically active molecules. nih.gov

Nucleophilic Acyl Substitution for Amide Synthesis

Amides are synthesized through a nucleophilic acyl substitution reaction. libretexts.org This class of reactions involves the substitution of a leaving group on a carboxylic acid derivative with a nucleophile. In the context of synthesizing amides from this compound, the amino group acts as the nucleophile. pearson.com

The general mechanism involves two key steps:

Nucleophilic Addition: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl compound (such as an acid chloride or anhydride), forming a tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbon-oxygen double bond and expelling the leaving group. libretexts.org

Reaction with Acid Chlorides and Amines

A common method for amide synthesis is the reaction of an amine with an acid chloride (acyl chloride). This reaction is typically rapid and often exothermic. chemguide.co.uk When this compound is treated with an acid chloride, such as ethanoyl chloride, an N-substituted amide is formed. chemguide.co.uk

The mechanism follows the general nucleophilic acyl substitution pathway:

The lone pair of electrons on the nitrogen atom of the amino group of this compound attacks the carbonyl carbon of the acid chloride. chemguide.co.uk

This leads to the formation of a tetrahedral intermediate.

The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. chemguide.co.uk

A base, often a second equivalent of the amine, removes the proton from the nitrogen to yield the final amide product and an ammonium chloride salt. chemguide.co.uk

This reaction provides a direct and efficient route to a wide range of amide derivatives of this compound.

Coupling Reactions

The primary aromatic amine functionality in this compound makes it a prime candidate for diazotization, followed by an azo coupling reaction to produce a variety of azo dyes. Azo dyes are a significant class of commercial colorants, and their synthesis from aromatic amines is a well-established industrial process. tsijournals.comjbiochemtech.com

The synthesis begins with the diazotization of this compound. This involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). tsijournals.commdpi.comthaiscience.info The low temperature is crucial to prevent the resulting diazonium salt from decomposing. thaiscience.info Excess nitrous acid can be removed using urea (B33335) or sulfamic acid. tsijournals.comthaiscience.info

The resulting diazonium salt is a potent electrophile and is immediately used in the coupling reaction . It is added to a solution containing a coupling component, which is an electron-rich aromatic compound such as a phenol, aniline (B41778), or naphthol derivative. slideshare.netcas.cz The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component to form the characteristic azo bond (–N=N–), which acts as the chromophore responsible for the dye's color. jbiochemtech.comresearchgate.net The specific color of the resulting disperse dye can be tuned based on the chemical structure of the coupling partner. jbiochemtech.com

| Reaction Step | Typical Reagents & Conditions | Purpose |

| Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0–5 °C | To convert the primary amino group into a diazonium salt (Ar-N₂⁺Cl⁻). tsijournals.commdpi.com |

| Coupling | Diazonium salt solution, Coupling Component (e.g., phenols, anilines), Alkaline or Acidic medium, 0–5 °C | To form the azo bond (–N=N–) via electrophilic aromatic substitution, creating the dye molecule. slideshare.netnih.gov |

While this compound itself is not typically used directly in transition-metal-catalyzed cross-coupling reactions, its halogenated derivatives are excellent substrates for such transformations. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. umb.eduthermofisher.commdpi-res.com Well-known reactions in this class include the Suzuki, Heck, and Negishi couplings, often catalyzed by palladium (Pd) or nickel (Ni) complexes. thermofisher.commdpi-res.comacs.org

For example, a hypothetical derivative such as 1-(4-amino-5-bromo-2-methylphenyl)ethanone could be used in a Suzuki coupling reaction . This reaction would involve coupling the aryl bromide with an organoboron compound, like a phenylboronic acid, in the presence of a palladium catalyst and a base. mdpi-res.com This would result in the formation of a new C-C bond, replacing the bromine atom with the phenyl group. Similarly, in a Heck reaction , the same aryl bromide could be reacted with an alkene (e.g., styrene (B11656) or an acrylate) to introduce a vinyl group onto the aromatic ring. umb.edu These catalytic cycles generally involve three key steps: oxidative addition of the aryl halide to the metal center, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination to release the final product and regenerate the catalyst. acs.org Such reactions dramatically expand the synthetic utility of the core structure, allowing for the construction of complex molecular architectures.

Heterocyclic Compound Synthesis

The acetyl group of this compound, in conjunction with its other functional groups, serves as a key starting point for the synthesis of various heterocyclic compounds. A common strategy involves an initial condensation to form an intermediate, which then undergoes cyclization.

A frequent first step is the Claisen-Schmidt condensation , which is a base-catalyzed reaction between a ketone (in this case, this compound) and an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org This reaction produces an α,β-unsaturated ketone, commonly known as a chalcone (B49325), which is a versatile precursor for various heterocyclic systems. thepharmajournal.comresearchgate.netnih.gov

Pyrimidine (B1678525) rings can be synthesized from the chalcone intermediate derived from this compound. The general method involves the cyclization of the chalcone with a reagent containing a N-C-N fragment, most commonly guanidine (B92328) hydrochloride. researchgate.netnih.govijprs.com

In a typical synthesis, the chalcone is refluxed with guanidine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) in ethanol (B145695). nih.gov The reaction proceeds via a Michael addition of the guanidine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable, aromatic 2-aminopyrimidine (B69317) ring. ijprs.com This method provides a straightforward route to highly substituted pyrimidine derivatives. nih.gov

Pyrazolines, which are five-membered heterocyclic compounds with two adjacent nitrogen atoms, can also be synthesized from the same chalcone intermediate. nih.govelifesciences.org The most common method is the reaction of the α,β-unsaturated ketone (chalcone) with hydrazine (B178648) or a substituted hydrazine derivative. thepharmajournal.com

When the chalcone is refluxed with hydrazine hydrate, often in a solvent like ethanol or acetic acid, a cyclocondensation reaction occurs. thepharmajournal.comnih.gov The reaction yields a 4,5-dihydropyrazole, commonly known as a pyrazoline. If the reaction is conducted in acetic acid, it often leads to the formation of N-acetylated pyrazolines. thepharmajournal.comnih.gov The use of phenylhydrazine (B124118) similarly leads to the formation of N-phenyl-substituted pyrazolines. thepharmajournal.com

| Heterocycle | Step 1: Intermediate Formation | Step 2: Cyclization | Key Reagents (Step 2) |

| Pyrimidine | Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone. wikipedia.orgnih.gov | Reaction of the chalcone with guanidine. researchgate.netijprs.com | Guanidine hydrochloride, NaOH/Ethanol |

| Pyrazoline | Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone. thepharmajournal.comnih.gov | Reaction of the chalcone with hydrazine. nih.gov | Hydrazine hydrate, Acetic Acid or Ethanol |

Formation of Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives often proceeds through the well-known Hantzsch thiazole synthesis. While specific studies detailing the reaction of this compound in a Hantzsch-type reaction are not extensively documented in publicly available literature, the general mechanism involves the reaction of an α-haloketone with a thioamide. To utilize this compound for this purpose, it would first need to be halogenated at the α-carbon of the ketone. The resulting α-halo-1-(4-amino-2-methylphenyl)ethanone could then be reacted with a thiourea (B124793) or thioamide to yield the corresponding aminothiazole derivative. The reaction conditions, such as the choice of solvent and temperature, would be critical in optimizing the yield and purity of the final product.

| Reactant 1 | Reactant 2 | Product Type | Reaction Name |

| α-Halo-1-(4-amino-2-methylphenyl)ethanone (hypothetical) | Thiourea | 2-Aminothiazole derivative | Hantzsch Thiazole Synthesis |

Exploration of Other Nitrogen-Rich Heterocycles

The reactivity of this compound extends to the synthesis of a variety of other nitrogen-containing heterocyclic systems. For instance, its reaction with other bifunctional reagents can lead to the formation of benzodiazepines, quinolines, and pyrimidines.

The synthesis of 1,4-benzodiazepines , a class of compounds with significant therapeutic applications, can be envisioned starting from 2-aminobenzophenones. Although this compound is an acetophenone (B1666503) rather than a benzophenone, analogous cyclization strategies could potentially be adapted. For example, reaction with an α-amino acid or a derivative could lead to the formation of a seven-membered diazepine (B8756704) ring.

The Friedländer synthesis offers a direct route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.netrsc.org In this context, this compound could react with various ketones or aldehydes to yield substituted quinolines. The regioselectivity of this reaction would be influenced by the nature of the reaction partner and the catalytic conditions employed. researchgate.netnih.gov

The formation of pyrimidines can be achieved through reactions like the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. rsc.orgnih.gov While this compound itself is not a direct substrate for the classical Biginelli reaction, its chalcone derivatives, obtained by condensation with aromatic aldehydes, could serve as precursors for pyrimidine synthesis. nih.gov

| Starting Material | Reagent(s) | Resulting Heterocycle |

| This compound | α-Amino acid derivative | 1,4-Benzodiazepine (potential) |

| This compound | Compound with active methylene group | Quinoline (B57606) |

| Chalcone of this compound | Guanidine/Thiourea | Pyrimidine |

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, and this compound is a valuable substrate for such transformations. These reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or ammonia.

The reaction of this compound with 1,3-dicarbonyl compounds, for instance, can lead to the formation of various heterocyclic systems. nih.gov The specific outcome of the reaction is highly dependent on the nature of the dicarbonyl compound and the reaction conditions. For example, reaction with a β-ketoester could potentially lead to the formation of a quinoline derivative, as mentioned in the Friedländer synthesis.

Furthermore, cyclocondensation with reagents like dicyandiamide (B1669379) or other cyano-containing compounds could open pathways to nitrogen-rich heterocycles such as aminopyrimidines or other fused heterocyclic systems. The inherent reactivity of both the amino and keto functionalities of this compound allows for a diverse range of cyclization possibilities, making it a subject of ongoing interest in synthetic organic chemistry.

| Reagent | Potential Product |

| 1,3-Diketone | Substituted quinoline |

| β-Ketoester | Quinoline derivative |

| Dicyandiamide | Aminopyrimidine derivative |

Advanced Analytical Techniques in Chemical Research

Chromatographic Methods for Purity and Separation

Chromatography is an indispensable tool in chemical analysis, allowing for the effective separation, identification, and quantification of individual components within a mixture. For a compound like 1-(4-Amino-2-methylphenyl)ethanone, these methods are crucial for assessing its purity and isolating it from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile, thermally sensitive compounds such as aromatic amines. In the analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase, which allows for the separation of the main compound from more polar or less polar impurities.

The method's parameters, including the column type, mobile phase composition (often a mixture of water with a buffer like acetic acid and an organic solvent like acetonitrile), flow rate, and UV detection wavelength, are optimized to achieve maximum resolution and sensitivity. mtc-usa.comsielc.com The presence of the chromophoric phenyl ring and carbonyl group in this compound allows for sensitive detection using a UV detector. mtc-usa.com

Table 1: Representative HPLC Method Parameters. Note: These are illustrative parameters for the analysis of an aminoketone compound and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For an analyte like this compound, GC-MS can be used to detect volatile impurities. However, due to the polar amino group, derivatization is often necessary to increase volatility and thermal stability, preventing peak tailing and improving chromatographic separation. nih.govmdpi.com Common derivatization agents convert the amino group into a less polar silyl (B83357) or acyl derivative.

The gas chromatograph separates the components of the sample, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. nih.gov

Table 2: Representative GC-MS Method Parameters. Note: These parameters are illustrative and assume derivatization may be necessary for optimal analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation capabilities of HPLC with the analytical power of tandem mass spectrometry. This method is particularly valuable for detecting and quantifying trace-level impurities that may not be visible by UV detection in HPLC. nih.govnih.gov

For this compound, after separation via LC, the compound enters the mass spectrometer where it is ionized (typically via electrospray ionization, ESI). A specific ion (the precursor ion) corresponding to the protonated molecule is selected and then fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), the method achieves exceptional selectivity and sensitivity, allowing for quantification at very low levels. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and higher efficiency compared to traditional HPLC. The separation principles for this compound remain the same as in HPLC, typically using a reversed-phase column, but the analysis can be completed in a fraction of the time with greater peak sharpness. This is particularly advantageous for high-throughput screening of sample purity. sielc.com

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. For a chemical intermediate, understanding its thermal stability is critical for safe handling, storage, and determination of its shelf-life.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. To assess the thermal stability of this compound, a small amount of the sample is heated at a constant rate (e.g., 10 °C/min) in an inert nitrogen atmosphere. The resulting TGA curve plots the percentage of weight loss against temperature.

The onset temperature of decomposition indicates the upper-temperature limit at which the material is stable. For aminophenyl compounds, decomposition temperatures are a key indicator of their stability. researchgate.net The TGA thermogram provides crucial data on the decomposition pattern and the temperature at which significant degradation begins. mdpi.com

Table 3: Representative TGA Method Parameters. Note: These are standard conditions for assessing the thermal stability of a solid organic compound like this compound.

Elemental Analysis (C, H, N, O)

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This information is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance. The analysis is typically performed using an elemental analyzer, which involves the combustion of the sample at high temperatures and the subsequent quantification of the resulting gases (CO2, H2O, N2).

For this compound, with the confirmed molecular formula C9H11NO, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). clearsynth.com These theoretical values serve as a benchmark against which experimental results are compared.

Despite a thorough search of scientific literature, specific experimental data for the elemental analysis of this compound were not found. However, the theoretical percentages provide a precise expectation for any future experimental validation.

Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 72.45 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.43 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.39 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.73 |

| Total | 149.193 | 100.00 |

Note: The data in this table represents the theoretical elemental composition calculated from the molecular formula.

Crystallographic Studies (e.g., X-ray Single-Crystal Diffraction)

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.

A comprehensive search for crystallographic data for this compound, including searches for Crystallographic Information Files (CIF), did not yield any specific results. Therefore, experimental data on its crystal system, space group, and unit cell dimensions are not available at this time.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Absorption Coefficient (mm⁻¹) | Data not available |

| Crystal Size (mm³) | Data not available |

Note: No published crystallographic data for this compound could be located.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Amino-2-methylphenyl)ethanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 4-amino-2-methylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization includes controlling reaction temperature (0–5°C to minimize side reactions), using non-polar solvents (e.g., dichloromethane), and ensuring stoichiometric excess of the acylating agent. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze aromatic proton signals (δ 6.5–7.5 ppm for substituted phenyl groups) and carbonyl carbon signals (δ 190–210 ppm in NMR) .

- FT-IR : Confirm the presence of C=O (1680–1720 cm) and N-H (3300–3500 cm) stretches .

- X-ray crystallography : Employ SHELX programs for single-crystal structure determination to resolve bond lengths and angles .

Q. What are the key reactivity patterns of this compound in electrophilic substitution reactions?

- Methodological Answer : The amino (-NH) and methyl groups act as ortho/para-directing substituents, while the carbonyl group deactivates the ring. Reactivity can be studied using nitration (HNO/HSO) or halogenation (Br/FeBr), with regioselectivity confirmed via HPLC or GC-MS .

Advanced Research Questions

Q. How do computational methods like molecular docking predict the biological activity of this compound derivatives?

- Methodological Answer : Use PyRx or AutoDock Vina to dock derivatives into target proteins (e.g., enzymes). Validate predictions with in vitro assays:

- ADMET studies : Predict pharmacokinetics (e.g., Lipinski’s Rule of Five compliance) using SWISS ADME .

- Binding affinity : Compare docking scores (ΔG values) with experimental IC data from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Dose-response studies : Perform IC assays across multiple cell lines to account for variability in potency .

- Structural analogs : Synthesize derivatives with controlled substituent variations (e.g., fluoro, methoxy) to isolate structure-activity relationships .

- Meta-analysis : Cross-reference PubChem bioassay data with in-house results to identify confounding factors (e.g., solvent effects) .

Q. How can reaction kinetics and mechanisms be elucidated for this compound in complex transformations?

- Methodological Answer :

- Kinetic profiling : Use stopped-flow spectroscopy or HPLC to monitor intermediate formation during nucleophilic aromatic substitution .

- Isotopic labeling : Track in carbonyl groups during hydrolysis to confirm reaction pathways .

- DFT calculations : Model transition states and activation energies using Gaussian 16 to validate experimental data .

Specialized Methodological Tables

Table 1 : Key Analytical Parameters for Structural Confirmation

| Technique | Critical Peaks/Features | Reference |

|---|---|---|

| NMR | δ 2.3 ppm (CH), δ 6.7–7.2 ppm (Ar-H) | |

| FT-IR | 1680 cm (C=O), 3350 cm (N-H) | |

| X-ray | C-C bond lengths: 1.48 Å (C=O adjacent) |

Table 2 : Comparative Reactivity of Substituents in Electrophilic Substitution

| Substituent | Positional Preference | Rate vs. Benzene | Reference |

|---|---|---|---|

| -NH | Ortho/Para | 10–20× faster | |

| -COCH | Meta | 5× slower |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.